Benzenesulfinamide, N-methyl-, (R)-

Asymmetric Synthesis Chiral Auxiliary Stereochemistry

Sourcing enantiopure S-chiral sulfinamides with guaranteed configurational stability at sulfur remains a supply chain bottleneck for asymmetric synthesis programs. (R)-N-Methylbenzenesulfinamide (CAS 33993-55-4) directly addresses this gap as a configurationally stable stereogenic sulfur(IV) building block at room temperature. - Enables stereodivergent sulfinate ester synthesis-both enantiomeric products from a single precursor via acid-catalyzed alcoholysis - Phenyl chromophore permits convenient HPLC-UV reaction monitoring at 254 nm, unlike alkyl sulfinamide auxiliaries - Serves as chirality-defining entry to S-chiral sulfoximines through stereoretentive oxidation In stock for immediate dispatch with competitive pricing.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 33993-55-4
Cat. No. B14695350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfinamide, N-methyl-, (R)-
CAS33993-55-4
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCNS(=O)C1=CC=CC=C1
InChIInChI=1S/C7H9NOS/c1-8-10(9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m1/s1
InChIKeyBNRSRAAQDITUDU-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Sulfinamide Scaffold: (R)-N-Methylbenzenesulfinamide Overview


(R)-N-Methylbenzenesulfinamide (CAS 33993-55-4) is a chiral sulfinamide characterized by a stereogenic sulfur(IV) center [1]. This compound serves as a versatile chiral auxiliary in the asymmetric synthesis of amines and N-heterocycles, forming sulfinylimine intermediates that enable diastereoselective carbon–carbon and carbon–heteroatom bond formation [2]. Its defined (R)-configuration at sulfur is critical for reproducible stereochemical outcomes in synthetic sequences [3].

Structural role Enantiopure S-chiral sulfinamide with configurational stability at room temperature
Workflow fit Chiral auxiliary, ligand precursor, and building block in asymmetric synthesis
Selection logic N-methyl aryl sulfinamide offers intermediate steric profile between NH and tert-butyl analogs

Generic Substitution Risks: Stereochemical and Reactivity Divergence


Substitution with generic compounds in this class is not feasible because the oxidation state at sulfur fundamentally distinguishes sulfinamides (S(IV)) from sulfonamides (S(VI)), leading to divergent reactivity and stereodirecting capacity [1]. Unlike achiral sulfonamides, (R)-N-methylbenzenesulfinamide possesses a stereogenic sulfur center that directly controls the stereochemical outcome of reactions through chiral induction, a property absent in the sulfonamide series [2]. Furthermore, even among chiral sulfinamides, variations in the N-alkyl group (e.g., N-H vs. N-methyl) significantly alter solubility, steric properties, and the stability of key sulfinylimine intermediates, thereby affecting both reaction yield and diastereoselectivity [3].

(R)-N-methylbenzenesulfinamide
Aryl chromophore aids HPLC monitoring; N-methyl modulates nucleophilicity and steric demand
vs
tert-Butanesulfinamide: stronger steric bias, no UV chromophore, different cleavage conditions
(R)-N-methylbenzenesulfinamide
N-methyl pattern provides calibrated steric and electronic influence
vs
p-Toluenesulfinamide: para-methyl alters electronics and crystallinity; lacks N-methyl
(R)-N-methylbenzenesulfinamide
Specific absolute configuration required for reproducible asymmetric induction
vs
(S)-enantiomer: yields opposite absolute configuration in all downstream products

Quantitative Differentiation from Closest Analogs


Stereochemical Outcome in Acid-Catalyzed Alcoholysis: N-Methyl vs. N,N-Dimethyl

The sulfur oxidation state directly determines the capacity for chiral induction: sulfinamides (S(IV)) possess a stereogenic sulfur center capable of transferring chiral information, whereas sulfonamides (S(VI)) are achiral at sulfur and cannot serve as chiral auxiliaries [1]. This fundamental structural difference means that N-methylbenzenesulfonamide (CAS 5183-78-8), the S(VI) analog, cannot participate in diastereoselective transformations such as sulfinylimine-mediated asymmetric Strecker or Mannich reactions [2]. The (R)-N-methylbenzenesulfinamide (S(IV)) thus provides a stereodirecting function that is structurally impossible for the sulfonamide series, irrespective of any other property similarity [3].

Alcoholysis stereochemistry
Cross-study comparable
N-Methyl: tunable inversion/retention via alcohol size and salt additives
N,N-Dimethyl: full inversion fixed, less tunable
N-methyl steric midpoint supports stereodivergent sulfinate ester synthesis
Acid-catalyzed, room temp; monitored by chiral HPLC
Asymmetric Synthesis Chiral Auxiliary Stereochemistry

Stereoretention During Oxidation to Sulfonimidoyl Chloride

The enantiomeric configuration of N-methylbenzenesulfinamide directly influences the configuration of the final product in asymmetric synthesis. In sulfinylimine-mediated additions, (R)-N-methylbenzenesulfinamide induces the opposite product enantiomer compared to the (S)-enantiomer, making enantiopurity of the starting auxiliary critical [1]. A biocatalytic resolution study demonstrated that subtilisin E catalyzes hydrolysis of N-chloroacetyl arylsulfinamides with high enantioselectivity (E > 150) favoring the (R)-enantiomer, enabling gram-scale preparation of (R)-arylsulfinamides with up to 99% ee [2]. This contrasts with the (S)-enantiomer, which would require a different biocatalyst or synthetic route for comparable enantiopurity [3].

Oxidation stereoretention
Cross-study comparable
Full retention at sulfur: (S)-sulfinamide → (R)-sulfonimidoyl chloride
Reliable entry to enantiopure sulfoximine pharmacophores
Cl₂/CH₂Cl₂, 0 °C; confirmed by X-ray of derivatives
Chiral Resolution Enantiomeric Excess Sulfinamide Stability

N-Methyl Substitution in Radical Cyclization of Propargyl Sulfinamides

The N-methyl group in (R)-N-methylbenzenesulfinamide provides distinct practical advantages over primary sulfinamides (R-S(O)-NH2) such as (R)-p-toluenesulfinamide. The N-methyl substituent reduces the nucleophilicity of the nitrogen, enhancing the stability of the sulfinamide toward oxidation and hydrolysis during storage and reaction workup [1]. In copper-catalyzed transsulfinamidation reactions, secondary sulfinamides (N-alkyl) exhibit different reactivity profiles compared to primary sulfinamides, enabling selective transformations that are not feasible with primary sulfinamides [2]. Additionally, the N-methyl group modulates solubility in organic solvents, facilitating chromatographic purification—an important consideration for multi-step synthetic sequences [3].

N-Methyl in radical cyclization
Cross-study comparable
N-Methyl: slightly lower yield/selectivity vs. NH due to steric hindrance
Ranking: N-tert-butyl > N-methyl ≥ NH for diastereoselectivity
Calibrated steric influence when excessive bulk must be avoided
Photoinduced, blue LED; dr by NMR/HPLC
Sulfinamide Stability N-Alkyl Substituent Asymmetric Synthesis

Sulfinamide vs. Sulfonamide: Oxidation State and Reactivity

Ensuring enantiopurity of (R)-N-methylbenzenesulfinamide is essential for its application as a chiral auxiliary. A systematic chromatographic study of twelve closely related aryl sulfinamide derivatives on polysaccharide-based chiral stationary phases (CSPs) demonstrated that all compounds except one were baseline resolved on a Chiralpak AD-H column [1]. This analytical method enables reliable quantification of enantiomeric excess (ee) and detection of the (S)-enantiomer impurity, which is critical for quality control during procurement and prior to use in asymmetric synthesis [2].

Oxidation state divergence
Class-level inference
Sulfinamide S(+4): configurationally stable, stereospecific reactions
Sulfonamide S(+6): achiral at S; no further stereospecific transformations
Only sulfinamide enables chiral derivatization at the sulfur center
Oxidation/reduction monitored by TLC, ¹H NMR
Chiral HPLC Enantioseparation Analytical Quality Control

Diastereoselectivity in Sulfinamide-Nucleophile Cyclization: Broad Applicability for N-Methyl Sulfinamides

Chiral sulfinamides bearing N-alkyl substituents function as efficient chiral nucleophiles in palladium/Brønsted acid-catalyzed diastereoselective cyclization reactions, producing chiral isoindolines with diastereoselectivities ranging from 10:1 to >20:1 dr [1]. While this study employed a range of N-substituted sulfinamides (without explicit N-methylbenzenesulfinamide data), the methodology establishes that N-alkyl sulfinamides as a class exhibit high diastereoselectivity in intramolecular allylic substitution and aza-Michael addition pathways [2]. This supports the utility of (R)-N-methylbenzenesulfinamide in analogous stereoselective cyclization applications where the N-methyl group provides a balance of steric accessibility and stereodirecting capacity [3].

Diastereoselective Cyclization Chiral Sulfinamide Nucleophile Isoindoline Synthesis

Traceless Chiral Transfer in Radical Aminoarylation: Sulfinamide as Bifunctional Reagent

Aryl sulfinamides, including N-methyl derivatives, function as bifunctional amine and arene donors in photoredox-catalyzed 1,2-aminoarylation of alkenes, with excellent regio- and diastereoselectivity [1]. Notably, chiral information from the sulfinamide sulfur stereocenter can be transferred via a desulfinylative Smiles–Truce rearrangement to a new carbon stereocenter in the product, enabling traceless asymmetric alkene difunctionalization [2]. This dual role—serving simultaneously as a nitrogen source and a chiral information carrier—is a distinct capability of chiral sulfinamides that is not available with achiral sulfonamide alternatives or non-sulfinyl chiral auxiliaries [3].

Radical Chemistry Aminoarylation Chirality Transfer

Recommended Application Scenarios


Enantiopure Sulfoximine Pharmacophores via Stereoretentive Oxidation

(R)-N-Methylbenzenesulfinamide is the precursor to chiral sulfinylimines, which upon diastereoselective nucleophilic addition and subsequent acidic cleavage yield enantiomerically enriched α-substituted primary amines [1]. The N-methyl group on the auxiliary enhances sulfinylimine stability relative to N-H variants and facilitates chromatographic monitoring, enabling reaction optimization at the process scale [2]. This application leverages the stereogenic sulfur center that is unique to sulfinamides—a property absent in sulfonamide and non-sulfinyl chiral auxiliaries [3].

Stereodivergent Synthesis of Sulfinate Esters

Chiral N-alkyl sulfinamides participate in diastereoselective cyclization reactions providing chiral isoindolines, benzosultams, and related N-heterocycles with high diastereoselectivity (10:1 to >20:1 dr), as demonstrated in palladium/Brønsted acid cocatalyzed cyclizations [1]. The (R)-configuration at sulfur dictates the absolute configuration of the resulting heterocycle, making enantiopure (R)-N-methylbenzenesulfinamide essential for reproducible access to a specific product enantiomer in drug discovery programs [2].

Chiral Auxiliary with Aryl Chromophore for HPLC Monitoring

In emerging photoredox methodologies, (R)-N-methylbenzenesulfinamide can serve as a bifunctional reagent delivering both amine and aryl fragments while transferring sulfur-centered chirality to a newly formed carbon stereocenter via Smiles–Truce rearrangement [1]. This catalytic, traceless mode of chirality transfer distinguishes aryl sulfinamides from traditional stoichiometric auxiliaries and opens applications in the late-stage functionalization of complex molecules for medicinal and process chemistry [2].

Precursor to S-Chiral Ligands and Organocatalysts

The demonstrated baseline enantioseparation of aryl sulfinamides on polysaccharide-based chiral stationary phases (Chiralpak AD-H, n-hexane:i-PrOH 90:10) [1] establishes (R)-N-methylbenzenesulfinamide as both a calibration standard and quality control probe for developing validated chiral HPLC methods. Procurement of certified enantiopure (R)-N-methylbenzenesulfinamide, with documented ee values by chiral HPLC, is critical for laboratories requiring verifiable stereochemical integrity before use in asymmetric synthesis [2].

Application
Selection Property
Validation Focus
Enantiopure sulfoximine pharmacophores
Stereoretentive oxidation to sulfonimidoyl chloride
Retention of configuration at sulfur; enantiopurity transfer
Stereodivergent sulfinate esters
N-Methyl steric midpoint for tunable alcoholysis outcome
Inversion/retention switching by alcohol size or salt additives
Chiral auxiliary with UV chromophore
Aryl sulfinamide enables convenient HPLC-UV monitoring
Diastereomeric ratio determination at 254 nm; steric complement to Ellman auxiliary
S-Chiral ligands and organocatalysts
N-Methyl steric/electronic profile distinct from NH, benzyl, tert-butyl
Ligand SAR exploration; enantioselectivity tuning around metal center
Quote Request

Request a Quote for Benzenesulfinamide, N-methyl-, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.